molecular formula C14H12ClNO3 B1421758 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine CAS No. 1187169-82-9

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine

Cat. No. B1421758
M. Wt: 277.7 g/mol
InChI Key: NILABCMIOQJOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,5-dimethoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” consists of a pyridine ring attached to a benzoyl group, which in turn is attached to two methoxy groups . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” include a molecular weight of 277.71 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Systems : Utilized as a synthetic intermediate, 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is instrumental in the construction of various heterocyclic systems. These systems, linked with furo[3,2-g]chromene (khellin) moiety, show potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).

Chemical Synthesis and Reactions

  • Esterification and Etherification Processes : In the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, this compound is involved in reactions that include esterification and etherification, showcasing its versatility in chemical synthesis (Wang Xiu-jian, 2009).
  • Cyclopalladated Complexes Formation : Its use in the formation of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which serve as emitters in solution at room temperature, demonstrates its importance in organometallic chemistry (Mancilha et al., 2011).
  • Fluorescent Probe Development : The compound is involved in the development of fluorescent probes for mercury ion detection, highlighting its application in environmental monitoring and analytical chemistry (Shao et al., 2011).

Pharmaceutical Applications

  • Antibacterial Activity : It plays a role in the synthesis of 1,3,4-oxadiazole thioether derivatives, which are assessed for their antibacterial activities, indicating its potential in pharmaceutical research and drug development (Song et al., 2017).

Material Science and Catalysis

  • Catalysis and Material Science : The compound is utilized in reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the formation of imidazo[1,2-a]pyridines. This showcases its role in catalysis and material science (Khlebnikov et al., 1991).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILABCMIOQJOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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